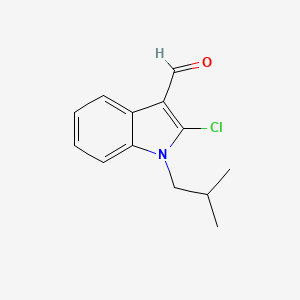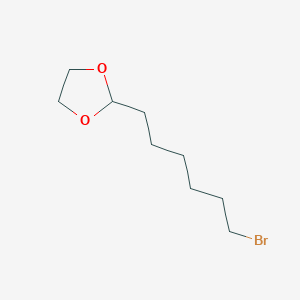
2-(6-Bromohexyl)-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-Bromohexyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at adjacent positions. The presence of a bromohexyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Bromohexyl)-1,3-dioxolane typically involves the alkylation of a dioxolane derivative with a bromohexane compound. One common method is the reaction of 1,3-dioxolane with 6-bromohexanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(6-Bromohexyl)-1,3-dioxolane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromohexyl group can lead to the formation of hexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation. These reactions often require acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used. These reactions are usually carried out in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azidohexyl-dioxolane, thiocyanatohexyl-dioxolane, and aminohexyl-dioxolane.
Oxidation Reactions: Products include hydroxyhexyl-dioxolane and carbonylhexyl-dioxolane.
Reduction Reactions: Products include hexyl-dioxolane derivatives.
科学研究应用
2-(6-Bromohexyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, for various biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 2-(6-Bromohexyl)-1,3-dioxolane depends on the specific application and the target molecule. In general, the compound can act as an alkylating agent, introducing the bromohexyl group into target molecules. This can lead to changes in the chemical and physical properties of the target, affecting its reactivity, solubility, and biological activity.
相似化合物的比较
Similar Compounds
- 2-(6-Chlorohexyl)-1,3-dioxolane
- 2-(6-Iodohexyl)-1,3-dioxolane
- 2-(6-Hydroxyhexyl)-1,3-dioxolane
Uniqueness
2-(6-Bromohexyl)-1,3-dioxolane is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and iodo analogs, the bromo compound offers a balance between reactivity and stability, making it suitable for a wide range of applications. The hydroxyhexyl analog, on the other hand, has different reactivity and is used in different contexts.
属性
CAS 编号 |
22374-56-7 |
|---|---|
分子式 |
C9H17BrO2 |
分子量 |
237.13 g/mol |
IUPAC 名称 |
2-(6-bromohexyl)-1,3-dioxolane |
InChI |
InChI=1S/C9H17BrO2/c10-6-4-2-1-3-5-9-11-7-8-12-9/h9H,1-8H2 |
InChI 键 |
WNVQPISTVMKNJB-UHFFFAOYSA-N |
规范 SMILES |
C1COC(O1)CCCCCCBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


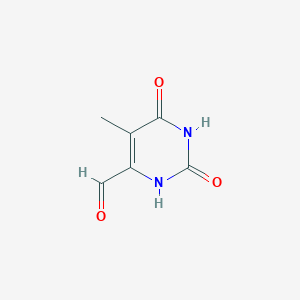
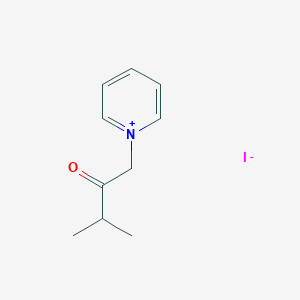

![5H-Pyrazolo[4,3-d]-1,2,3-triazin-4-amine,7-methyl-, 3-oxide](/img/structure/B13988860.png)
![N-ethyl-N'-[4-(1-methyl-2,5-dioxopyrrolidin-3-yl)phenyl]-N-nitrosourea](/img/structure/B13988865.png)
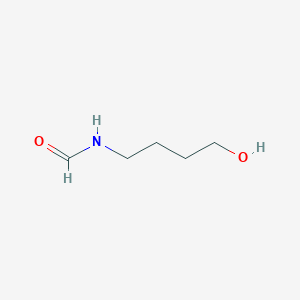

![(4-hydroxyphenyl)-[5-(4-hydroxyphenyl)-1H-imidazol-2-yl]methanone](/img/structure/B13988869.png)
![N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline](/img/structure/B13988880.png)
![Acetic acid, fluoro[(4-methoxyphenyl)thio]-, ethyl ester](/img/structure/B13988885.png)
![2-Oxo-2,3-dihydrooxazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13988892.png)


